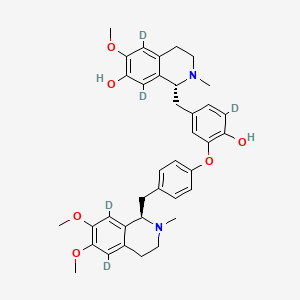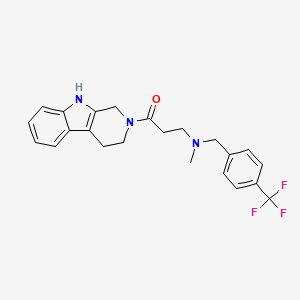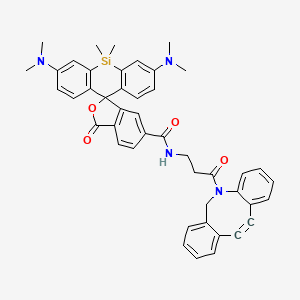methyl phosphate](/img/structure/B12386520.png)
dilithium;[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium;(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl phosphate is a complex organic compound. It is characterized by its unique isotopic labeling, which includes carbon-13 and lithium. This compound is often used in scientific research due to its distinct structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl phosphate typically involves multiple steps. The process begins with the preparation of the oxolan ring, followed by the introduction of the purine base. The isotopic labeling is achieved through the use of carbon-13 labeled precursors. The final step involves the phosphorylation of the oxolan ring to form the phosphate group.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to maintain the integrity of the isotopic labels.
Análisis De Reacciones Químicas
Types of Reactions
Dilithium;(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the phosphate group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce different hydroxylated compounds.
Aplicaciones Científicas De Investigación
Dilithium;(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl phosphate is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of dilithium;(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, affecting their function. The isotopic labeling allows researchers to study these interactions in detail, providing insights into the pathways and mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): Similar in structure but lacks isotopic labeling.
Deoxyadenosine monophosphate (dAMP): Another nucleotide analog with different functional groups.
Carbon-13 labeled nucleotides: Other isotopically labeled compounds used in similar research applications.
Uniqueness
The uniqueness of dilithium;(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl phosphate lies in its specific isotopic labeling, which allows for detailed tracking and analysis in various scientific studies. This makes it a valuable tool in research areas where precise measurement and observation are crucial.
Propiedades
Fórmula molecular |
C10H12Li2N5O8P |
|---|---|
Peso molecular |
385.1 g/mol |
Nombre IUPAC |
dilithium;[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H14N5O8P.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5+,6?,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
Clave InChI |
JVGSFRVOZWNNMD-IECUJWPGSA-L |
SMILES isomérico |
[Li+].[Li+].[13CH]1=N[13C]2=[13C](N1[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)([O-])[O-])O)O)N=[13C](N[13C]2=O)N |
SMILES canónico |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)







![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)
![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)

